molecular formula C12H15BrClNO2S B2773280 5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide CAS No. 2310126-47-5

5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B2773280
CAS No.: 2310126-47-5
M. Wt: 352.67
InChI Key: FUTALRXRLNYCSS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and a hydroxy-methylsulfanylbutyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid to yield 5-bromo-2-chlorobenzoic acid . This intermediate is then subjected to further reactions to introduce the hydroxy-methylsulfanylbutyl group and form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or modify the functional groups.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups in place of the halogens.

Scientific Research Applications

5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with molecular targets in biological systems. The hydroxy and methylsulfanyl groups play a crucial role in binding to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is unique due to the presence of the hydroxy-methylsulfanylbutyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2S/c1-18-5-4-9(16)7-15-12(17)10-6-8(13)2-3-11(10)14/h2-3,6,9,16H,4-5,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTALRXRLNYCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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